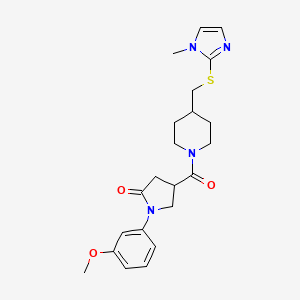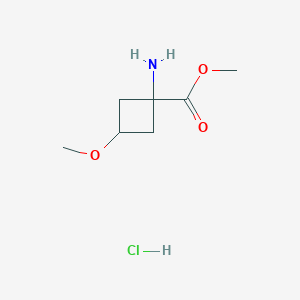
4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in the development of new drugs. This compound belongs to the class of azetidin-2-one derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Aplicaciones Científicas De Investigación
Antitumor Applications
Research has explored the potential of 4-(3,4-dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one and related compounds in antitumor applications. These compounds have shown promise as antiproliferative agents targeting tubulin. Studies found that certain derivatives in this class can inhibit the polymerization of isolated tubulin in vitro and disrupt the microtubular structure in breast cancer cells, leading to cell arrest and apoptosis. One specific compound, with significant potential for clinical development, displayed minimal cytotoxicity and interacted at the colchicine-binding site on β-tubulin, indicating a promising avenue for cancer therapy (Greene et al., 2016).
Structural Studies and Synthesis
Various studies have focused on the synthesis and structural analysis of azetidin-2-ones, including the target compound. These efforts have elucidated the significance of specific substituents and configurations in enhancing the compounds' biological activities. For instance, the torsional angle between certain rings in the compound's structure and the trans configuration of certain groups have been identified as crucial for potent antiproliferative activity. These insights are fundamental for designing more effective derivatives for therapeutic applications (Twamley et al., 2020).
Biological Activities
A range of biological activities has been associated with 4-(3,4-dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one and its analogs. These include antimicrobial, antifungal, and antitubercular properties. Specific derivatives have been synthesized and tested against various microbial strains, with some showing comparable or superior activity to standard drugs used for these purposes. This indicates the potential for these compounds in treating infectious diseases (Ilango & Arunkumar, 2011).
Cosmetic and Pharmaceutical Applications
Some derivatives of the compound have been investigated for their potential in cosmetic applications, particularly as whitening agents. They have shown tyrosinase-inhibiting activity, which is significant for melanin synthesis inhibition, a key factor in skin lightening products. The non-toxic nature of these compounds at certain concentrations further adds to their viability in cosmetic formulations (Tanimoto et al., 2006).
Propiedades
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2NO4/c1-28-19-13-12-15(14-20(19)29-2)21-23(24,25)22(27)26(21)17-10-6-7-11-18(17)30-16-8-4-3-5-9-16/h3-14,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNORQSYCXUKRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3OC4=CC=CC=C4)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-oxochromene-2-carboxamide](/img/structure/B2801234.png)


![2-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2801237.png)
![(E)-N-[2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2801238.png)

![9-benzyl-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2801246.png)
![(5-Bromopyridin-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2801247.png)

![2,4-Dimethyl-N-[(1-methylbenzimidazol-2-yl)methyl]-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2801251.png)

![Bicyclo[1.1.1]pentan-1-amine hydroiodide](/img/structure/B2801253.png)
![(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2801256.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2801257.png)